Cyclohexyl chloroformate (CAS: 13248-54-9) is a sterically hindered, secondary aliphatic chloroformate ester utilized primarily as a specialized protective and derivatizing reagent in advanced chemical synthesis. Operating as a colorless to pale-yellow liquid with a high boiling point of approximately 283–295 °C at standard atmospheric pressure, it exhibits significantly lower volatility than common lower-alkyl chloroformates . In industrial and laboratory procurement, it is highly valued as the direct precursor for the cyclohexyloxycarbonyl (Hoc) protecting group in solid-phase peptide synthesis, as the backbone reagent for synthesizing solid peroxydicarbonate radical initiators (such as dicyclohexyl peroxydicarbonate), and as an intermediate for 1-chloroethyl cyclohexyl carbonate in prodrug formulation [1].
Substituting cyclohexyl chloroformate with more common primary alkyl or benzyl chloroformates frequently results in process failures due to inadequate steric hindrance and differing physical states. In peptide synthesis, protecting the indole ring of Tryptophan with primary alkoxycarbonyls (such as the benzyl-derived Z-group) yields carbamates that are highly susceptible to nucleophilic attack, whereas the secondary, sterically bulky cyclohexyl group (Hoc) provides essential resistance to bases and nucleophiles [1]. Furthermore, in polymer manufacturing, substituting cyclohexyl chloroformate with ethyl chloroformate during the synthesis of peroxydicarbonate initiators yields a liquid initiator (diethyl peroxydicarbonate, MP < 15 °C) rather than a solid (dicyclohexyl peroxydicarbonate, MP 46 °C), fundamentally altering dosing mechanics, thermal stability, and transport classifications [2]. Finally, the high boiling point of the cyclohexyl derivative mitigates the severe acute inhalation hazards associated with highly volatile alternatives like methyl chloroformate during scale-up.
During the protection of Tryptophan's indole ring, primary alkoxycarbonyls are highly reactive toward nucleophiles. The application of cyclohexyl chloroformate yields the N-in-cyclohexyloxycarbonyl (Hoc) group, which leverages the steric hindrance of a secondary alcohol derivative. This makes the Hoc group stable to bases, nucleophiles, and trifluoroacetic acid (TFA), unlike the benzyl chloroformate-derived Z-group which is insufficiently stable to nucleophilic media [1]. The Hoc group can subsequently be cleaved cleanly by HF without requiring thiol scavengers [2].
| Evidence Dimension | Nucleophilic and Base Stability |
| Target Compound Data | Cyclohexyl chloroformate (Hoc group): Stable to nucleophiles, bases, and TFA. |
| Comparator Or Baseline | Benzyl chloroformate (Z group): Insufficiently stable to nucleophilic media. |
| Quantified Difference | Hoc provides orthogonality with Fmoc and stability in Boc/Bn strategies where Z-groups fail. |
| Conditions | Solid-phase peptide synthesis (SPPS) basic/nucleophilic deprotection cycles. |
Procuring cyclohexyl chloroformate prevents unwanted electrophilic additions and alkylation on Tryptophan residues, directly increasing the crude yield of complex peptides.
Lower-alkyl chloroformates are notorious for their high volatility and severe inhalation toxicity. Methyl chloroformate boils at approximately 71 °C at 760 mmHg, generating hazardous vapor pressures at ambient plant temperatures. In contrast, cyclohexyl chloroformate exhibits a boiling point of 283–295 °C at 760 mmHg (and ~87.5 °C at 3.6 kPa) . This massive difference in boiling point drastically reduces the ambient vapor pressure of the cyclohexyl derivative.
| Evidence Dimension | Boiling Point (Volatility Indicator) |
| Target Compound Data | 283–295 °C at 760 mmHg |
| Comparator Or Baseline | Methyl chloroformate: ~71 °C at 760 mmHg |
| Quantified Difference | >210 °C increase in boiling point for the cyclohexyl derivative. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
Selecting the cyclohexyl derivative significantly lowers engineering control costs and acute inhalation risks during industrial scale-up and reagent handling.
When synthesizing peroxydicarbonate radical initiators for PVC or high-pressure ethylene polymerization, the choice of chloroformate precursor dictates the physical state of the final initiator. Using ethyl chloroformate yields diethyl peroxydicarbonate, a liquid with a melting point below 15 °C. Conversely, synthesizing the initiator via cyclohexyl chloroformate yields dicyclohexyl peroxydicarbonate, which is a stable solid with a melting point of 46 °C [1].
| Evidence Dimension | Initiator Melting Point / Physical State |
| Target Compound Data | Dicyclohexyl peroxydicarbonate: Solid (MP = 46 °C) |
| Comparator Or Baseline | Diethyl peroxydicarbonate: Liquid (MP < 15 °C) |
| Quantified Difference | Phase shift from liquid to solid at room temperature. |
| Conditions | Standard ambient storage and dosing conditions. |
Procuring cyclohexyl chloroformate allows manufacturers to produce a solid initiator, which simplifies dosing, improves storage stability, and alters transport compliance requirements.
Cyclohexyl chloroformate is the specific reagent utilized for introducing the N-in-cyclohexyloxycarbonyl (Hoc) protecting group on Tryptophan residues. Because the Hoc group resists nucleophilic attack and base-catalyzed degradation far better than benzyl-derived groups, it is required for complex Boc/Bn peptide synthesis workflows where preventing indole alkylation is critical to maximizing final peptide yield [1].
In the polymer industry, this compound is the required precursor for dicyclohexyl peroxydicarbonate (DCPD). Unlike liquid initiators derived from lower-alkyl chloroformates, DCPD is a solid at room temperature (MP 46 °C), making it a highly processable option for controlled dosing in the suspension polymerization of vinyl chloride and high-pressure ethylene polymerization [2].
Cyclohexyl chloroformate is directly reacted with 1-chloroethanol to produce 1-chloroethyl cyclohexyl carbonate. This intermediate is selectively procured by pharmaceutical manufacturers to create ester-linked prodrugs, where the bulky cyclohexyl group provides specific lipophilicity and controlled enzymatic cleavage rates not achievable with methyl or ethyl carbonates .
Corrosive;Acute Toxic